molecular formula C16H14N2O4S B11371894 N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11371894
M. Wt: 330.4 g/mol
InChI Key: XXIGMCYMMUZKOC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophene ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the formation of the oxazole ring and the carboxamide group under specific reaction conditions, such as the use of appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and thiophene-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H14N2O4S/c1-20-10-5-6-13(21-2)11(8-10)17-16(19)12-9-14(22-18-12)15-4-3-7-23-15/h3-9H,1-2H3,(H,17,19)

InChI Key

XXIGMCYMMUZKOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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